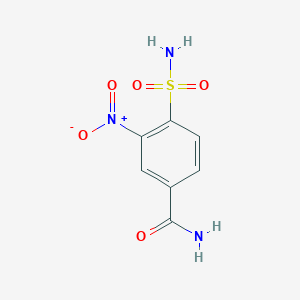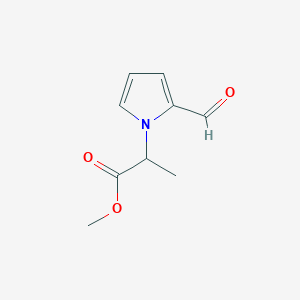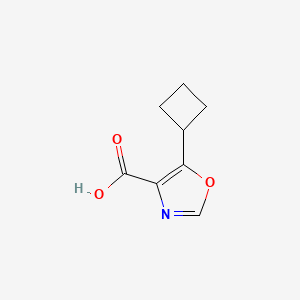
3-Nitro-4-sulfamoylbenzamide
Vue d'ensemble
Description
“3-Nitro-4-sulfamoylbenzamide”, also known as NSB, is a chemical compound that has been studied extensively for its biological properties and potential applications in various fields of research and industry. It has a molecular weight of 245.22 g/mol .
Molecular Structure Analysis
The IUPAC name for “3-Nitro-4-sulfamoylbenzamide” is 4-(aminosulfonyl)-3-nitrobenzamide . The InChI code for the compound is 1S/C7H7N3O5S/c8-7(11)4-1-2-6(16(9,14)15)5(3-4)10(12)13/h1-3H,(H2,8,11)(H2,9,14,15) .
Physical And Chemical Properties Analysis
“3-Nitro-4-sulfamoylbenzamide” is a powder . The compound should be stored at room temperature .
Applications De Recherche Scientifique
Chemotherapeutic Activity
3-Nitro-4-sulfamoylbenzamide and its derivatives have been explored for potential chemotherapeutic activities. A related compound, 4-iodo-3-nitrobenzamide, was studied for its action on various tumor cells. It was found to be reduced transiently by tumor cells to a more active form, leading to the death of these cells without accumulating intermediates. This research indicates a potential pathway for the use of similar compounds in cancer treatment (Mendeleyev et al., 1995).
Environmental Applications
A derivative of 3-Nitro-4-sulfamoylbenzamide was used in a study to create a composite material for the removal of nickel (Ni(II)) from aqueous solutions. This demonstrates the compound's utility in environmental remediation and water treatment processes (Rahman & Nasir, 2019).
Material Science
In material science, derivatives of 3-Nitro-4-sulfamoylbenzamide have been utilized in the synthesis of novel polymers. These polymers, such as polyimides based on flexible diamines containing sulfone, ether, and amide structure, show promising properties like thermal stability and solubility. Such developments highlight the compound's role in advancing polymer technology and material engineering (Mehdipour‐Ataei et al., 2004).
Crystal Engineering
3-Nitro-4-sulfamoylbenzamide and related compounds are also significant in crystal engineering. Studies involving hydrogen bonds and halogen bonds in the crystalline structure of similar compounds provide insights into the formation of complex molecular structures. This research is crucial for the development of new materials and the understanding of molecular interactions (Saha et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
3-nitro-4-sulfamoylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5S/c8-7(11)4-1-2-6(16(9,14)15)5(3-4)10(12)13/h1-3H,(H2,8,11)(H2,9,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUWTGFHHFWNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B1427845.png)
![1-[4-(Oxan-4-yloxy)phenyl]ethan-1-one](/img/structure/B1427846.png)



![[1-(6-Chloropyrimidin-4-yl)piperidin-2-yl]methanol](/img/structure/B1427857.png)

![[4-(Oxolan-3-ylmethoxy)phenyl]boronic acid](/img/structure/B1427859.png)




![3-methyl-1-(6-methylpyridazin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1427867.png)